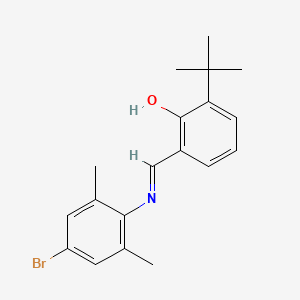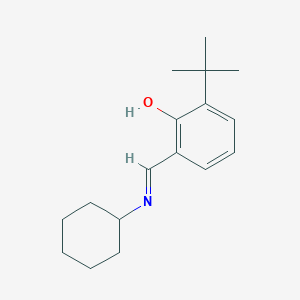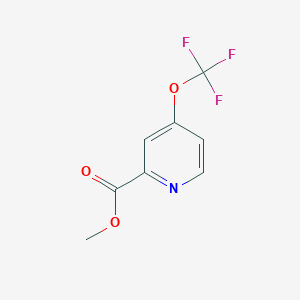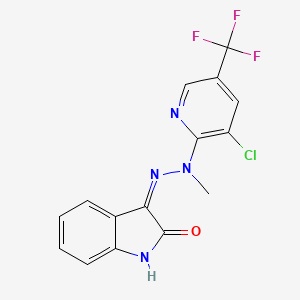
2-Chloro-3-fluoro-6-nitro-phenol; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluoro-6-nitro-phenol is a chemical compound with the molecular formula C6H3ClFNO3 . It is a derivative of phenol, which is a type of aromatic compound widely used in the chemical industry .
Synthesis Analysis
The synthesis of 2-Chloro-3-fluoro-6-nitro-phenol could potentially involve the nitration of aniline followed by replacement of the amino group via its diazonium derivative . Another possible method could be the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-fluoro-6-nitro-phenol consists of a phenol ring with chlorine, fluorine, and nitro groups attached to it . The exact positions of these groups on the phenol ring can be determined using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-3-fluoro-6-nitro-phenol could include electrophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, making the phenol ring more susceptible to electrophilic attack . Additionally, the compound could undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by a nucleophile .Physical And Chemical Properties Analysis
2-Chloro-3-fluoro-6-nitro-phenol has a molecular weight of 191.544 Da . It has a density of 1.7±0.1 g/cm³, a boiling point of 260.0±40.0 °C at 760 mmHg, and a flash point of 111.1±27.3 °C . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Mecanismo De Acción
Target of Action
It is known that phenolic compounds, such as this one, often interact with proteins and enzymes in biological systems . They can also interact with cell membranes, potentially altering their properties and functions .
Mode of Action
Phenolic compounds are known to interact with biological targets through various mechanisms, including hydrogen bonding, hydrophobic effects, and covalent bonding . The presence of the nitro group might enhance the reactivity of the compound, potentially leading to the formation of reactive intermediates that could modify cellular components .
Biochemical Pathways
Phenolic compounds are known to interfere with several biochemical pathways, often through their antioxidant properties . They can scavenge free radicals, chelate metal ions, and inhibit enzymes involved in the generation of reactive oxygen species .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine . The presence of the chloro, fluoro, and nitro groups might influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Phenolic compounds can induce a variety of cellular responses, including alterations in cell signaling, gene expression, and cell cycle progression . They can also induce oxidative stress and apoptosis in certain cell types .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-fluoro-6-nitro-phenol. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and interactions with biological targets . Moreover, the compound’s stability and activity might be influenced by light, humidity, and storage conditions .
Safety and Hazards
Direcciones Futuras
Future research on 2-Chloro-3-fluoro-6-nitro-phenol could focus on its potential applications in the synthesis of pharmaceuticals and agrochemicals . Additionally, new methods for the selective synthesis of fluorinated organic compounds, including 2-Chloro-3-fluoro-6-nitro-phenol, could be explored .
Propiedades
IUPAC Name |
2-chloro-3-fluoro-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-5-3(8)1-2-4(6(5)10)9(11)12/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCARKIURUHJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














